BenchChemオンラインストアへようこそ!

SIS3

Fibrosis Gingival overgrowth CCN2/CTGF

SIS3 HCl uniquely inhibits Smad3 phosphorylation (IC50 3 µM) while completely sparing Smad2, p38 MAPK, ERK, and PI3K—a critical advantage over pan-ALK5 inhibitors (e.g., SB431542) that block both Smad2 and Smad3. This selectivity enables precise dissection of TGF-β-driven fibrosis, epithelial-mesenchymal transition, and tumor-immune crosstalk without confounding off-target effects. Validated in kidney, heart, and salivary gland fibrosis models, SIS3 is the definitive tool for Smad3 target validation. Supplied as high-purity crystalline solid with rigorous analytical documentation.

Molecular Formula C28H28ClN3O3
Molecular Weight 490.0 g/mol
Cat. No. B1680984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIS3
SynonymsSIS3 HCl
Molecular FormulaC28H28ClN3O3
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl
InChIInChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+;
InChIKeyCDKIEBFIMCSCBB-CALJPSDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SIS3 Hydrochloride: A Selective Smad3 Inhibitor for TGF-β Signaling Research


SIS3 hydrochloride (CAS 521984-48-5) is a cell-permeable small molecule that functions as a potent and selective inhibitor of Smad3 phosphorylation, with an IC50 of 3 µM [1]. It specifically targets TGF-β1/ALK5-induced Smad3 phosphorylation without affecting Smad2, p38 MAPK, ERK, or PI3-kinase signaling pathways . This compound is extensively utilized in preclinical research to dissect the role of Smad3 in fibrosis, inflammation, and cancer biology.

Why Smad3 Inhibition by SIS3 Cannot Be Replicated by ALK5 Inhibitors


Substituting SIS3 with generic ALK5 inhibitors (e.g., SB431542, SB525334) fundamentally alters the experimental outcome. ALK5 inhibitors block the upstream receptor, thereby inhibiting phosphorylation of both Smad2 and Smad3 indiscriminately . In contrast, SIS3's unique selectivity profile—inhibiting Smad3 phosphorylation while sparing Smad2—allows researchers to uncouple the distinct and sometimes opposing roles of these two R-Smads in fibrosis, immunity, and cancer [1]. This precise targeting is essential for studies aiming to validate Smad3-specific biology without confounding off-target effects on the broader TGF-β receptor family [2].

Quantitative Differentiation of SIS3 Against ALK5 Inhibitors: A Procurement Evidence Guide


SIS3 Demonstrates 100% Suppression of Thrombin-Induced CCN2 Synthesis Versus 94% with SB431542

In human gingival fibroblasts, pretreatment with SIS3 achieved complete (100%) inhibition of thrombin-induced CCN2 (connective tissue growth factor) synthesis, while the ALK5 inhibitor SB431542 inhibited this synthesis by only 94% [1]. This indicates that downstream Smad3 inhibition by SIS3 more effectively abrogates the profibrotic signal than upstream receptor blockade.

Fibrosis Gingival overgrowth CCN2/CTGF

SIS3 Exhibits Selectivity for Smad3 Over Smad2, a Key Differentiator from Pan-Smad/ALK5 Inhibitors

Immunoprecipitation studies demonstrate that SIS3 attenuates TGF-β1-induced phosphorylation of Smad3 but does not affect the phosphorylation of Smad2 [1]. This contrasts with ALK5 inhibitors such as SB431542 and SB525334, which block the kinase activity of the TGF-β type I receptor and consequently inhibit phosphorylation of both Smad2 and Smad3 .

Selectivity Smad2 Smad3 TGF-β signaling

SIS3 Preserves Cardiac Function in Hypertensive Heart Disease via Smad3 Inhibition

In a mouse model of Ang II-induced hypertensive heart disease, treatment with the Smad3 inhibitor SIS3 significantly improved cardiac function by preserving left ventricular ejection fraction (LVEF) and fractional shortening (LVFS), while also halting the progression of myocardial fibrosis by blocking α-SMA-positive myofibroblasts and collagen accumulation [1].

Hypertensive heart disease Cardiac fibrosis In vivo

SIS3 Attenuates Renal Fibrosis and EndoMT in Diabetic Nephropathy

In a streptozotocin-induced diabetic nephropathy mouse model, administration of SIS3 abrogated endothelial-mesenchymal transition (EndoMT), reduced renal fibrosis, and retarded the progression of nephropathy [1]. This was associated with inhibition of Smad3 phosphorylation induced by advanced glycation end products (AGEs) [1].

Diabetic nephropathy Renal fibrosis EndoMT

SIS3 Demonstrates Superior Fibrosis Reduction in Salivary Gland Injury Model

In an in vivo model of salivary gland duct ligation, treatment with the Smad3 inhibitor SIS3 reduced fibrosis, improved salivary function, reduced release of IL-1β and IL-6, reduced acinar atrophy, and preserved normal gland morphology [1].

Salivary gland Fibrosis In vivo

SIS3 Formulation Stability Enables Room Temperature Shipping

SIS3 hydrochloride exhibits robust stability, with manufacturer data showing that it can be shipped at room temperature without cooling measures, as confirmed by stability testing . This contrasts with many small molecule inhibitors that require cold chain logistics.

Stability Formulation Logistics

Optimized Application Scenarios for SIS3 in Preclinical Research


Mechanistic Studies of Smad3-Specific Signaling in Fibrosis

SIS3 is ideally suited for in vitro and in vivo experiments requiring precise dissection of Smad3-dependent pathways. Its selectivity over Smad2 [1] makes it the preferred tool over ALK5 inhibitors (e.g., SB431542) for validating Smad3 as a therapeutic target in fibrosis models, including those of the kidney [2], heart [3], and salivary glands [4].

Preclinical Validation in Diabetic Nephropathy and Renal Fibrosis Models

Given its demonstrated efficacy in reducing EndoMT and renal fibrosis in diabetic mouse models [2], SIS3 is a critical reagent for pharmaceutical research programs focused on diabetic complications and chronic kidney disease. Its use in these models helps establish proof-of-concept for Smad3-targeted therapies.

Investigations into Smad3-Mediated Inflammation and Immune Modulation

SIS3's ability to suppress pro-inflammatory cytokines such as IL-1β, TNF-α, and MCP1 in vivo [3] positions it as a valuable tool for studying the intersection of TGF-β signaling and innate immunity. Researchers investigating sterile inflammation, autoimmune fibrosis, or the immune microenvironment of tumors may find SIS3 uniquely useful.

Cancer Research Involving TGF-β/Smad3-Driven EMT and Metastasis

SIS3's inhibition of Smad3 phosphorylation and myofibroblast differentiation [1] supports its use in oncology research to block TGF-β-induced epithelial-mesenchymal transition (EMT) and cancer-associated fibroblast activation. It is particularly relevant for studies on tumor stroma remodeling and metastatic progression where Smad3 plays a central role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SIS3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.